An In-depth Technical Guide to the Chemical Properties of 4-Amino-6-fluoroisobenzofuran-1(3H)-one
An In-depth Technical Guide to the Chemical Properties of 4-Amino-6-fluoroisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-Amino-6-fluoroisobenzofuran-1(3H)-one, a fluorinated aminophthalide derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data with well-established principles of organic chemistry to offer a thorough profile for research and development purposes.
Core Chemical Properties
4-Amino-6-fluoroisobenzofuran-1(3H)-one is a substituted heterocyclic compound featuring a phthalide (isobenzofuran-1(3H)-one) core, further functionalized with an amino group and a fluorine atom. These modifications are expected to significantly influence its chemical reactivity, biological activity, and physical properties.
Structural and General Data
| Property | Value | Source |
| IUPAC Name | 4-amino-6-fluoro-2-benzofuran-1(3H)-one | [1] |
| CAS Number | 1207453-91-5 | [1] |
| Molecular Formula | C₈H₆FNO₂ | [1] |
| Molecular Weight | 167.14 g/mol | [1] |
| Canonical SMILES | C1C2=C(C=C(C=C2N)F)C(=O)O1 | [1] |
| InChIKey | DSZCXDVJAIFZLL-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Quantitative physicochemical data for 4-Amino-6-fluoroisobenzofuran-1(3H)-one is sparse in publicly available literature. The following table summarizes the available data, supplemented with predicted values where experimental data is unavailable.
| Property | Experimental Value | Predicted Value | Source |
| Melting Point | Not Available | - | [2] |
| Boiling Point | 414.41 °C at 760 mmHg | - | [2] |
| Density | 1.485 g/cm³ | - | [2] |
| Solubility | Not Available | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents. | - |
| pKa | Not Available | The amino group is expected to have a pKa in the range of 3-5, typical for anilines. | - |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The logical synthesis pathway would proceed via the precursor 6-fluoro-4-nitroisobenzofuran-1(3H)-one.
Hypothetical Experimental Protocol: Reduction of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one
This protocol is based on standard procedures for the reduction of aromatic nitro compounds.
Materials:
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6-Fluoro-4-nitroisobenzofuran-1(3H)-one
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Concentrated hydrochloric acid (HCl)
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Ethanol
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-fluoro-4-nitroisobenzofuran-1(3H)-one (1 equivalent) in ethanol.
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Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (3-5 equivalents) portion-wise.
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Acidification and Reflux: Slowly add concentrated hydrochloric acid. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 4-Amino-6-fluoroisobenzofuran-1(3H)-one.
Predicted Spectral Properties
No experimental spectra for 4-Amino-6-fluoroisobenzofuran-1(3H)-one have been published. The following are predicted spectral characteristics based on the analysis of structurally similar compounds.
1H NMR Spectroscopy (Predicted)
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Aromatic Protons: Two signals are expected in the aromatic region (δ 6.5-7.5 ppm). The fluorine and amino substituents will influence their chemical shifts and coupling patterns. One proton will appear as a doublet of doublets due to coupling with the fluorine atom and a meta-proton. The other aromatic proton will likely appear as a doublet.
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Methylene Protons (-CH₂O-): A singlet is expected for the two equivalent methylene protons of the lactone ring, likely in the range of δ 5.0-5.5 ppm.
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Amino Protons (-NH₂): A broad singlet is anticipated for the amino protons, with a chemical shift that can vary depending on the solvent and concentration (typically δ 3.5-5.0 ppm).
13C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (C=O): A signal for the lactone carbonyl carbon is expected in the downfield region, around δ 165-175 ppm.
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing fluorine and lactone functionalities.
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Methylene Carbon (-CH₂O-): A signal for the methylene carbon is expected around δ 65-75 ppm.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretching: Two characteristic bands for the primary amine are expected in the region of 3300-3500 cm⁻¹.
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C=O Stretching: A strong absorption band for the lactone carbonyl group is anticipated around 1750-1770 cm⁻¹.
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C-O Stretching: A strong band for the ether linkage of the lactone is expected in the 1200-1300 cm⁻¹ region.
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C-F Stretching: An absorption band for the carbon-fluorine bond is expected in the 1000-1100 cm⁻¹ region.
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Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 167.0383, corresponding to the exact mass of C₈H₆FNO₂.
Reactivity and Stability
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Amino Group Reactivity: The primary amino group is a key site for further functionalization. It can undergo typical reactions of anilines, such as acylation, alkylation, diazotization, and formation of Schiff bases.
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Lactone Ring Stability: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding 2-(hydroxymethyl)-3-amino-5-fluorobenzoic acid.
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Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions, with the positions directed by the activating amino group and the deactivating (but ortho-, para-directing) fluorine atom.
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Storage: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on 4-Amino-6-fluoroisobenzofuran-1(3H)-one have been published, the isobenzofuranone scaffold is present in various biologically active natural products and synthetic compounds. Derivatives of this core structure have been investigated for a range of therapeutic applications.
General Biological Context of Isobenzofuranones
The isobenzofuranone core is a privileged structure in medicinal chemistry. Compounds containing this motif have been reported to exhibit a variety of biological activities, including but not limited to:
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Antidepressant Activity: Some isobenzofuranone derivatives have been explored as serotonin reuptake inhibitors.
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Anticancer Properties: Certain substituted phthalides have shown potential as anticancer agents.
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Enzyme Inhibition: The scaffold can be functionalized to target specific enzyme active sites.
Predicted Logical Relationships in Drug Discovery
The following diagram illustrates a potential workflow for investigating the biological activity of this compound.
Due to the presence of the amino and fluoro groups, 4-Amino-6-fluoroisobenzofuran-1(3H)-one represents a versatile building block for the synthesis of compound libraries for screening against various biological targets. The fluorine atom can potentially enhance metabolic stability and binding affinity, while the amino group provides a convenient handle for derivatization.
Conclusion
4-Amino-6-fluoroisobenzofuran-1(3H)-one is a promising, yet under-characterized, chemical entity. This guide consolidates the available data and provides a predictive framework for its properties and reactivity. Further experimental investigation is warranted to fully elucidate its chemical and biological profile, which will be invaluable for its potential application in drug discovery and materials science. Researchers are encouraged to use the information presented herein as a foundation for their future studies on this compound.
